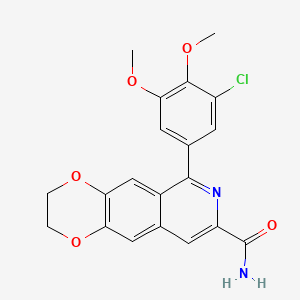
Tubulin polymerization/V-ATPase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization/V-ATPase-IN-1 is a compound known for its dual inhibitory activity on tubulin polymerization and V-ATPase. It has shown robust antiproliferative activity against various human cancer cell lines by inhibiting both tubulin and V-ATPase. This compound induces immunogenic cell death and apoptosis, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization/V-ATPase-IN-1 involves the preparation of isoquinoline derivatives. The synthetic route typically includes the use of natural products such as podophyllotoxin and diphyllin as starting materials. The reaction conditions often involve multiple steps of chemical reactions, including cyclization and functional group modifications .
Industrial Production Methods
The process would require optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization/V-ATPase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Tubulin polymerization/V-ATPase-IN-1 has several scientific research applications:
Chemistry: It is used to study the mechanisms of tubulin polymerization and V-ATPase inhibition.
Biology: It helps in understanding cell division and apoptosis processes.
Medicine: It is being investigated as a potential anticancer agent due to its antiproliferative activity.
Industry: It may have applications in the development of new therapeutic drugs
Mécanisme D'action
Tubulin polymerization/V-ATPase-IN-1 exerts its effects by inhibiting tubulin polymerization and V-ATPase activity. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division. By inhibiting this process, the compound disrupts cell division, leading to cell death. V-ATPase is involved in maintaining the acidic environment within cells, and its inhibition disrupts cellular homeostasis, further contributing to cell death. The compound induces both apoptosis and immunogenic cell death, enhancing its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: A natural product used as a starting material for synthesizing Tubulin polymerization/V-ATPase-IN-1.
Diphyllin: Another natural product used in the synthesis of isoquinoline derivatives.
Colchicine: A compound that also inhibits tubulin polymerization but does not target V-ATPase
Uniqueness
This compound is unique due to its dual inhibitory activity on both tubulin polymerization and V-ATPase. This dual mechanism enhances its antiproliferative activity and makes it a promising candidate for cancer treatment compared to compounds that target only one of these pathways .
Propriétés
Formule moléculaire |
C20H17ClN2O5 |
|---|---|
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
6-(3-chloro-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-25-17-8-11(5-13(21)19(17)26-2)18-12-9-16-15(27-3-4-28-16)7-10(12)6-14(23-18)20(22)24/h5-9H,3-4H2,1-2H3,(H2,22,24) |
Clé InChI |
KPLBPQRMXRUPOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C2=NC(=CC3=CC4=C(C=C32)OCCO4)C(=O)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


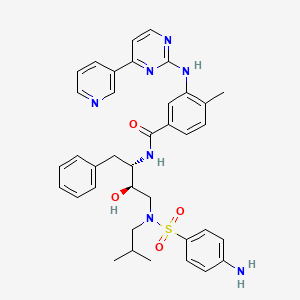
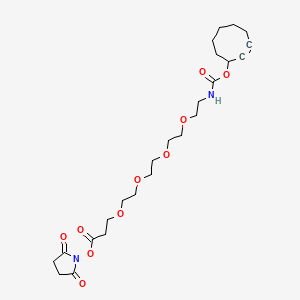

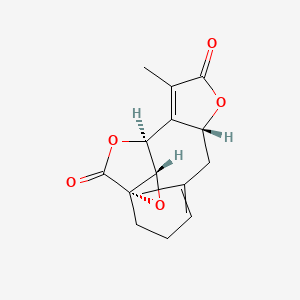

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
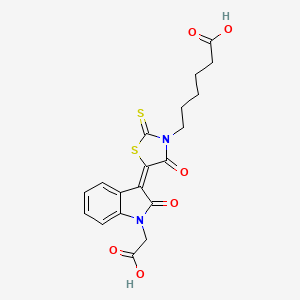

![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)

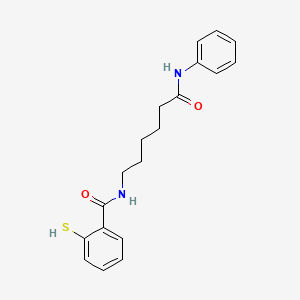
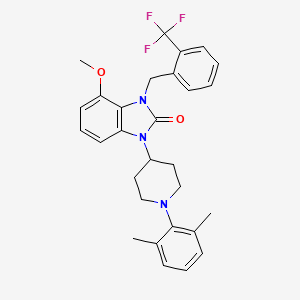
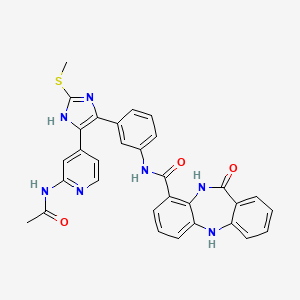
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
